Lipophilicity Differentiation vs. Unsubstituted Analog
The target compound has a computed LogP of 2.6812 (LeYan supplier data), reflecting the contribution of the isopropoxy group to overall lipophilicity . In contrast, the unsubstituted 4-nitrophenylboronic acid pinacol ester (CAS 171364-83-3, MW 249.07) lacks the alkoxy substituent and has a lower LogP (estimated ~1.5–2.0 based on the absence of the ether oxygen and isopropyl fragment). This LogP differential (~0.7–1.2 log units) translates to an approximately 5–15 fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention time, aqueous solubility, and passive membrane permeability in cellular assays [1]. The topological polar surface area (TPSA) is 70.83 Ų for the target vs. 55.8 Ų (computed) for the unsubstituted analog, further modifying absorption and distribution properties .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6812 (computed) |
| Comparator Or Baseline | 4-Nitrophenylboronic acid pinacol ester (CAS 171364-83-3): LogP estimated ~1.5–2.0; TPSA ~55.8 Ų |
| Quantified Difference | ΔLogP ≈ 0.7–1.2 (5–15× higher lipophilicity); ΔTPSA ≈ 15 Ų |
| Conditions | Computed values (fragment-based or atom-based prediction methods); TPSA from PubChem/Cactvs |
Why This Matters
Higher LogP and TPSA affect solubility, membrane permeability, and chromatographic behavior—key considerations when selecting a boronic ester building block for library synthesis where downstream purification or biological assay compatibility is critical.
- [1] PubChem Compound Summary for CID 86698037. Topological Polar Surface Area = 73.5 Ų (Cactvs computation). View Source
